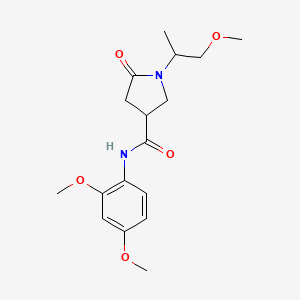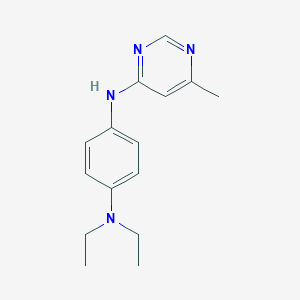
N,N-diethyl-N'-(6-methylpyrimidin-4-yl)benzene-1,4-diamine
Übersicht
Beschreibung
N,N-diethyl-N'-(6-methylpyrimidin-4-yl)benzene-1,4-diamine, commonly known as "MPBD," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MPBD is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. The inhibition of PARP by MPBD has been shown to selectively induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
MPBD works by selectively inhibiting N,N-diethyl-N'-(6-methylpyrimidin-4-yl)benzene-1,4-diamine, an enzyme that plays a crucial role in DNA repair pathways. When this compound is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. Normal cells, which have intact DNA repair pathways, are able to survive the inhibition of this compound.
Biochemical and Physiological Effects:
MPBD has been shown to selectively induce cell death in cancer cells with defects in DNA repair pathways. This selective toxicity is due to the fact that normal cells have intact DNA repair pathways and are able to survive the inhibition of this compound. MPBD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPBD in lab experiments is its ability to selectively induce cell death in cancer cells with defects in DNA repair pathways. This selective toxicity makes it a promising candidate for cancer therapy. However, one limitation of using MPBD in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.
Zukünftige Richtungen
There are several future directions for research on MPBD. One area of research is the development of more efficient and cost-effective synthesis methods for MPBD. Another area of research is the optimization of MPBD as a cancer therapy, including the development of more potent and selective N,N-diethyl-N'-(6-methylpyrimidin-4-yl)benzene-1,4-diamine inhibitors. Additionally, further studies are needed to understand the mechanisms of resistance to this compound inhibitors, as well as the potential for combination therapies with other cancer treatments.
Wissenschaftliche Forschungsanwendungen
MPBD has been extensively studied for its potential applications in cancer research. N,N-diethyl-N'-(6-methylpyrimidin-4-yl)benzene-1,4-diamine inhibitors, such as MPBD, have been shown to selectively target cancer cells with defects in DNA repair pathways, such as those with BRCA mutations. MPBD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
4-N,4-N-diethyl-1-N-(6-methylpyrimidin-4-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-4-19(5-2)14-8-6-13(7-9-14)18-15-10-12(3)16-11-17-15/h6-11H,4-5H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWSYFUQCWBZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC=NC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



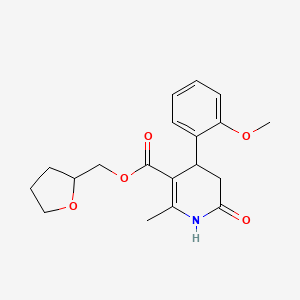
![N-(2-methoxyethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419857.png)
![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)
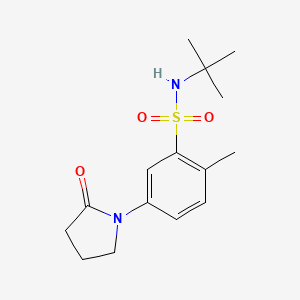

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)
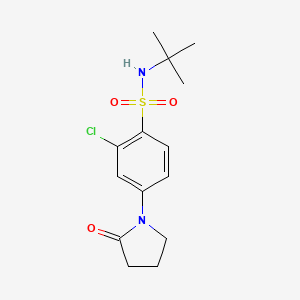
![2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]thio}acetamide](/img/structure/B4419917.png)
